

# Technical Whitepaper: Physicochemical and Synthetic Aspects of Phenyl-Butanone Derivatives

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## Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Physicochemical Data for Phenyl-Butanone Analogs and a Profile of 4-Phenyl-3-buten-2-one

Executive Summary:

This technical guide addresses the user's request for an in-depth analysis of the physicochemical characteristics of **3-(4-Phenylphenoxy)butan-2-one**. An extensive search of scientific databases and literature has revealed no available data for this specific compound.

However, significant information exists for structurally related analogs. This whitepaper provides a comprehensive overview of a closely related and extensively studied compound: 4-Phenyl-3-buten-2-one (also known as Benzalacetone or Benzylideneacetone). The following sections detail its physicochemical properties, relevant experimental protocols for its synthesis, and potential biological signaling interactions, adhering to the specified formatting and visualization requirements. This information is intended to serve as a valuable resource for researchers working with phenyl-butanone scaffolds.

## Physicochemical Characteristics of 4-Phenyl-3-buten-2-one

The quantitative data for 4-Phenyl-3-buten-2-one has been compiled and organized into the following table for clarity and comparative analysis.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O	[1][2][3]
Molecular Weight	146.1858 g/mol	[2][3]
CAS Number	122-57-6 (for the mixture of stereoisomers)	[2]
1896-62-4 (for the (E)- or trans- isomer)	[3]	
Appearance	Solid	
Melting Point	34 - 40 °C	[1]
39-41 °C (for trans- isomer)		
Boiling Point	260 - 262 °C	[1]
Vapor Pressure	0.01 mmHg (at 25 °C)	
0.01 hPa (at 25 °C)	[1]	
Density	1.008 g/cm <sup>3</sup> (relative density, liquid)	[1]
Solubility	Water: 1.3 g/L (20 °C)	[1]
Freely soluble in alcohol, benzene, chloroform, and diethyl ether.		
Very slightly soluble in petroleum ether.		
LogP (Octanol/Water Partition Coefficient)	2.1	[1]

## Experimental Protocols

## Synthesis of (E)-4-Phenyl-3-buten-2-one

A common method for the synthesis of 4-phenyl-3-buten-2-one is via the Claisen-Schmidt condensation of benzaldehyde and acetone. A more recent method involves the acylation of styrene.

Method: Acylation of Styrene with Acetic Anhydride[\[4\]](#)

This method utilizes a mesoporous aluminosilicate catalyst to facilitate the reaction between styrene and acetic anhydride.

- Reactants and Catalyst:
  - Styrene
  - Acetic Anhydride
  - Mesoporous aluminosilicate catalyst (molar ratio  $\text{SiO}_2/\text{Al}_2\text{O}_3 = 80$ )
- Procedure:
  - Styrene, acetic anhydride (in a molar ratio of 1:2 to 1:4 relative to styrene), and the catalyst (10-50% by mass relative to a 1:1 molar mixture of reactants) are placed in a three-necked flask equipped with a thermometer, stirrer, and reflux condenser.[\[4\]](#)
  - The reaction mixture is heated to 120-130 °C and stirred continuously for 10 hours.[\[4\]](#)
  - Upon completion, the reaction mass is cooled and the solid catalyst is separated by filtration.[\[4\]](#)
  - The target product, (E)-4-phenyl-3-buten-2-one, is isolated from the filtrate by vacuum distillation.[\[4\]](#)

## Characterization Techniques

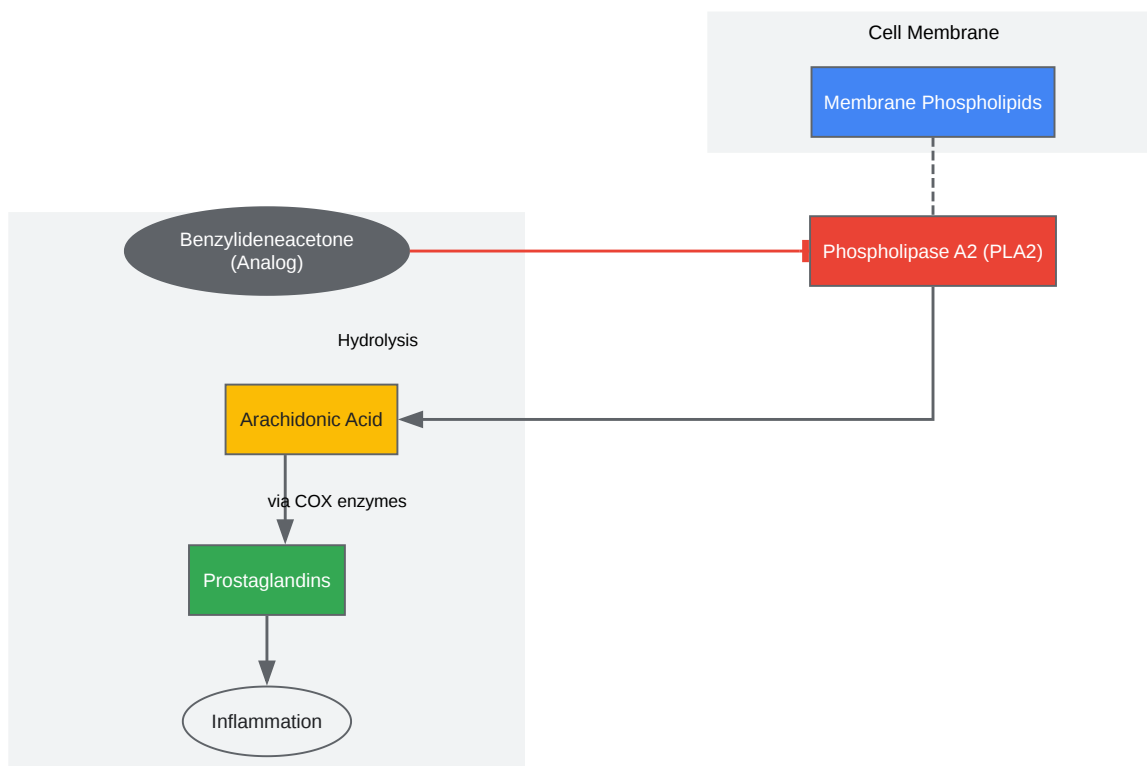
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to elucidate the molecular structure. The  $^1\text{H}$  NMR spectrum for trans-4-Phenyl-3-buten-2-one is available for reference.[\[5\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[\[2\]](#)[\[3\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl ( $\text{C}=\text{O}$ ) and carbon-carbon double ( $\text{C}=\text{C}$ ) bonds.[\[2\]](#)
- Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy can provide information about the conjugated system in the molecule.[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Gas Chromatography (GC): GC is a valuable technique for assessing the purity of the compound.[\[2\]](#)[\[3\]](#)[\[6\]](#)

## Biological Signaling and Workflow Diagrams

While specific signaling pathways for **3-(4-Phenylphenoxy)butan-2-one** are unknown due to the lack of data, its analog, Benzylideneacetone, has been noted as an inhibitor of the enzyme phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes.

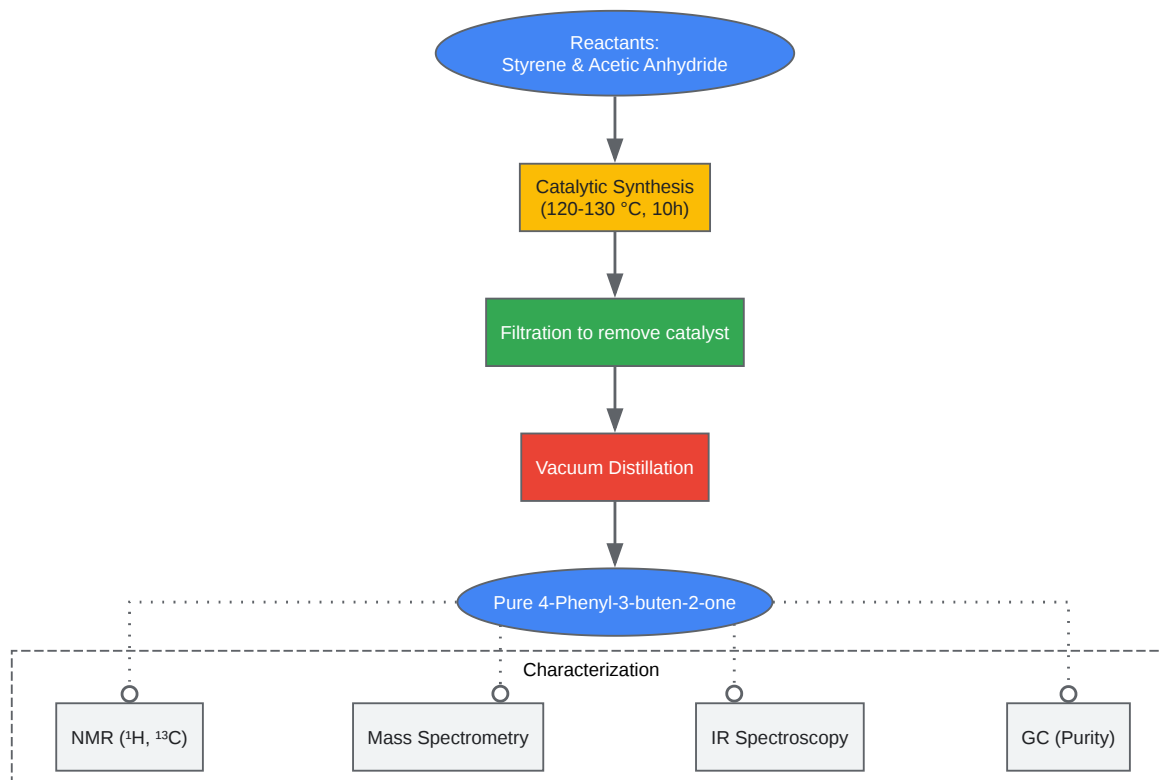
### Diagram: Simplified Inflammatory Signaling Pathway and PLA2 Inhibition



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Caption: Inhibition of Phospholipase A2 by Benzylideneacetone.

## Diagram: General Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for Synthesis and Analysis of 4-Phenyl-3-buten-2-one.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are summarized from published literature and should be adapted and validated with appropriate safety precautions in a laboratory setting. The biological information provided is based on an analog and may not be representative of the originally requested compound.

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